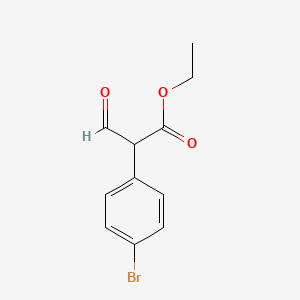

Ethyl 2-(4-bromophenyl)-3-oxopropanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11BrO3 |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

ethyl 2-(4-bromophenyl)-3-oxopropanoate |

InChI |

InChI=1S/C11H11BrO3/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-7,10H,2H2,1H3 |

InChI Key |

WQSBIFOIZAHURK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 4 Bromophenyl 3 Oxopropanoate and Analogues

Direct Synthesis Approaches

Direct methods for the synthesis of β-keto esters like ethyl 2-(4-bromophenyl)-3-oxopropanoate typically involve the formation of the carbon-carbon bond between the α-carbon of an ester and a carbonyl group.

Classical Condensation Reactions for Carbonyl-Containing Esters

The Claisen condensation is a cornerstone reaction in organic chemistry for the formation of β-keto esters. openstax.orglibretexts.org It involves the base-mediated condensation of two ester molecules. uomustansiriyah.edu.iq For the synthesis of this compound, a crossed Claisen condensation would be employed, where two different esters react. chemistrysteps.comyoutube.com

In a typical crossed Claisen condensation, an ester with α-hydrogens (e.g., ethyl acetate) is treated with a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester that ideally lacks α-hydrogens to prevent self-condensation (e.g., an ester of 4-bromophenylacetic acid). chemistrysteps.com To ensure a specific outcome and avoid a mixture of products, one ester can be used in excess, or a directed approach using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be utilized to pre-form the enolate of one ester before the addition of the second ester. youtube.com

A decarboxylative variation of the Claisen condensation provides another route. This method utilizes substituted malonic acid half oxyesters (SMAHOs) as pronucleophiles. The magnesium enolates of these compounds react with various acyl donors, including acyl chlorides, to yield functionalized α-substituted β-keto esters. organic-chemistry.org This approach is notable for its efficiency with a range of acylating agents. organic-chemistry.org

Table 1: Examples of Crossed Claisen Condensation and Related Reactions

| Nucleophilic Ester | Electrophilic Ester/Acyl Source | Base | Solvent | Product | Yield (%) | Reference |

| Ethyl Acetate (B1210297) | Ethyl Benzoate | NaOEt | Ethanol (B145695) | Ethyl benzoylacetate | High | chemistrysteps.com |

| Ethyl Acetate | Diethyl Carbonate | NaH | Ether | Ethyl malonate | Good | chemistrysteps.com |

| Ethyl Isobutyrate | Ethyl Benzoate | LDA | THF | Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate | Good | youtube.com |

| Malonic acid half-ester | Arylboron nucleophile | Cu(OTf)₂ | Air, RT | Monoaryl acetate derivative | Good | organic-chemistry.orgnih.gov |

| Substituted malonic acid half oxyester | Acyl chloride | i-PrMgCl | THF | α-substituted β-keto ester | 13-96 | organic-chemistry.org |

Alpha-Functionalization Strategies of Esters

An alternative direct approach involves the α-functionalization of a pre-existing ester, such as ethyl acetate. This can be achieved by generating an ester enolate and then acylating it with a suitable acylating agent.

The formation of a magnesium enolate of an ester, followed by acylation, is a viable method. For instance, ethyl acetate can be treated with a magnesium base to form its magnesium enolate. This enolate can then react with an acyl chloride, such as 4-bromophenylacetyl chloride, to introduce the desired acyl group at the α-position, yielding the target β-keto ester.

Another strategy is the decarboxylative acylation of malonic acid half-esters. This method provides access to β-keto esters by reacting a malonic acid half-ester with an acylating agent, which results in the formation of the acylated product followed by decarboxylation. researchgate.net This approach is advantageous as it allows for the synthesis of mono-substituted acetic acid derivatives. organic-chemistry.orgnih.gov

Table 2: Alpha-Acylation of Ester Derivatives

| Ester Substrate | Acylating Agent | Base/Promoter | Solvent | Product | Yield (%) | Reference |

| Ethyl acetoacetate (B1235776) | 2-Bromobenzoic acid | NaH, CuBr | Ethyl acetoacetate | Ethyl β-(2-carboxyphenyl)acetoacetate | High | csir.co.za |

| Malonate half-esters | Arylboron nucleophiles | Aerobic oxidative Cu catalysis | Ambient | Monoaryl acetate derivatives | Good | nih.gov |

| Propionic acid | Aryl bromides | LiHMDS, TMSCl, Pd(dba)₂, tBu₃P, ZnF₂ | THF/DMF | α-Aryl carboxylic acids | 70-99 | nih.gov |

| Acetone | Aryl halides/tosylates | Cs₂CO₃, Pd catalyst, P,N-ligand | Acetone | Mono-α-aryl acetone | Good to Excellent | organic-chemistry.org |

Metal-Catalyzed Cross-Coupling Strategies for Aryl Substitution

Modern synthetic chemistry offers powerful tools for the formation of carbon-carbon bonds through metal-catalyzed cross-coupling reactions. These methods are particularly useful for creating aryl-carbon bonds, which is a key step in the synthesis of this compound and its analogues.

Palladium-Catalyzed Cross-Couplings for Aryl-Carbon Bond Formation

Palladium-catalyzed reactions are among the most versatile and widely used methods for forming C-C bonds. The α-arylation of carbonyl compounds, including β-keto esters, has been a subject of significant research.

A direct approach is the palladium-catalyzed α-arylation of a β-keto ester like ethyl acetoacetate with an aryl halide, such as 4-bromobenzene. csir.co.zacsir.co.za These reactions typically employ a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. csir.co.zanih.gov Interestingly, in some cases, the initially formed α-arylated β-keto ester can undergo deacylation under the reaction conditions to yield a 2-arylacetic acid ester. csir.co.zacsir.co.za

Table 3: Palladium-Catalyzed α-Arylation of Acetoacetate Esters

| Acetoacetate Ester | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) of 2-Arylacetic Acid Ester | Reference |

| tert-Butyl acetoacetate | Bromobenzene | Pd(t-Bu₃P)₂ | K₃PO₄ | Toluene | 90 | 55 | csir.co.za |

| Ethyl acetoacetate | Bromobenzene | Pd(dba)₂ / Ligand 7 | K₃PO₄ | Toluene | 90 | 93 | csir.co.za |

| Ethyl acetoacetate | 4-Bromoanisole | Pd(OAc)₂ / Ligand 7 | K₃PO₄ | Toluene | 90 | 85 | csir.co.za |

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, is a powerful tool for forming aryl-carbon bonds. organic-synthesis.comikm.org.mykochi-tech.ac.jp For the synthesis of β-keto ester analogues, this reaction can be adapted by using an enol phosphonate (B1237965) or tosylate derived from a β-keto ester as the electrophilic partner.

This strategy involves the conversion of the β-keto ester into its corresponding enol phosphonate or tosylate. This substrate then undergoes a Suzuki-Miyaura coupling with an arylboronic acid, such as 4-bromophenylboronic acid. This method allows for the stereoselective synthesis of α,β-disubstituted α,β-unsaturated esters, which can be precursors to or analogues of the target β-keto ester. nih.govbeilstein-journals.org

Table 4: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Bromo-aromatic | Pd₂(dba)₃·CHCl₃ | PHOS | CsF | THF | rt | Good | organic-synthesis.com |

| Halo-aromatic | PdCl₂(dppf) | - | 2 M Na₂CO₃ | Toluene/Dioxane | 85 | Good | organic-synthesis.com |

| 4-Bromoacetophenone | Magnetic supported Pd(II)-N₂O₂ | - | Na₂CO₃ | DMA | 100-140 | Good | ikm.org.my |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. organic-chemistry.orgresearchgate.net This reaction is known for the high reactivity of the organozinc reagents, which often allows for milder reaction conditions. researchgate.netnih.gov For the synthesis of β-keto ester analogues, an enolate of the β-keto ester could be transmetalated to zinc, followed by a palladium-catalyzed coupling with an aryl halide like 4-bromobenzene. Alternatively, an enol phosphonate derived from a β-keto ester can be used in a Negishi coupling.

The Stille reaction utilizes a palladium catalyst to couple an organotin compound with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.orgorgsyn.org A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture. orgsyn.org The reaction is also tolerant of a wide variety of functional groups. researchgate.net In the context of synthesizing the target compound, an enol stannane (B1208499) of a β-keto ester could be coupled with 4-bromobenzene. Carbonylative Stille couplings can also be employed to introduce a carbonyl group during the coupling process. wikipedia.org

Table 5: Examples of Negishi and Stille Coupling Reactions

| Coupling Type | Organometallic Reagent | Organic Halide/Electrophile | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| Negishi | Secondary alkylzinc halides | Aryl bromides/chlorides | Pd | CPhos | - | - | Good | nih.gov |

| Negishi | Alkyl/alkenyl/arylzinc halides | Primary alkyl halides/tosylates | Pd₂(dba)₃ | PCyp₃ | THF/NMP | 80 | Good | organic-chemistry.org |

| Stille | Organotin compounds | Aryl bromides | Pd(OAc)₂ | Dabco | - | - | Good | organic-chemistry.org |

| Stille | Organotin compounds | Aryl bromides | Pd(PPh₃)₄ | - | PEG 400 | - | Good | organic-chemistry.org |

Copper-Mediated/Catalyzed Reactions in Oxoester Synthesis

Copper catalysis has emerged as a powerful and versatile tool in organic synthesis, prized for its low cost, low toxicity, and unique reactivity. nih.gov In the context of oxoester synthesis, copper-catalyzed cross-coupling reactions provide an efficient means to construct carbon-carbon bonds, which are fundamental to the assembly of molecules like this compound. rsc.org These methods are particularly valuable for coupling aryl halides with β-keto ester precursors.

A general approach involves the reaction of an ethyl acylacetate, such as ethyl benzoylacetate, with a halogenated hydrocarbon in the presence of a copper catalyst and a base. google.com This process is adaptable to a wide range of substrates and offers good yields and selectivity. google.com For instance, a patented method describes dissolving ethyl acyl acetate and a halo-hydrocarbon in an organic solvent with a copper catalyst and a base, followed by heating to produce the desired β-ketoester. google.com

Copper catalysts can also facilitate domino reactions and oxidative couplings. For example, a copper-catalyzed oxidative formal [2+2+1+1] cycloaddition has been developed for synthesizing symmetrical tetrasubstituted pyridines from β-keto esters and N-methylamides. acs.org While not a direct synthesis of the target compound, this demonstrates the utility of copper in activating β-keto esters for complex bond formations. acs.org Another protocol utilizes copper(II) catalysis for the aerobic deacylation of substituted acetoacetate esters to yield α-keto esters, showcasing a different transformative potential of copper in this chemical space. nih.gov

The choice of ligand, base, and solvent is critical for optimizing these reactions, and research continues to uncover milder and more efficient conditions for copper-catalyzed cross-couplings. semanticscholar.org

Table 1: Examples of Copper-Catalyzed Synthesis of β-Keto Esters

| Reactant 1 | Reactant 2 | Catalyst | Base | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl acyl acetate | Halogenated hydrocarbon | Copper Catalyst | Cesium carbonate | 60-90 | High | google.com |

| Ethyl benzoylacetate | Halogenated hydrocarbon | Copper Catalyst | Potassium carbonate | 70 | High | google.com |

| β-Keto esters | N-methylamides | Cu₂O | NH₄OAc | 120 | Good | acs.org |

Halogenation and Functional Group Introduction

The introduction of halogen atoms onto organic scaffolds is a fundamental transformation, providing handles for subsequent cross-coupling reactions and modulating the electronic properties of the molecule. The synthesis of this compound requires both the halogenation of the aromatic ring and considerations for reactions at the α-position of the carbonyl group.

The most common method for preparing aryl bromides is electrophilic aromatic substitution (EAS). nih.gov This reaction is characteristic of all aromatic rings and involves an electrophile replacing a hydrogen atom. uomustansiriyah.edu.iq For the bromination of benzene (B151609) and its derivatives, elemental bromine (Br₂) is typically used in conjunction with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). fiveable.meopenstax.org The catalyst polarizes the bromine molecule, making it a more potent electrophile (reacting as if it were Br⁺) capable of attacking the electron-rich aromatic ring. uomustansiriyah.edu.iqopenstax.org

The mechanism proceeds in two steps:

The electrophile attacks the π electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. fiveable.melibretexts.org This step is typically the rate-determining step. fiveable.me

A base (like FeBr₄⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring to yield the brominated product and regenerate the catalyst. fiveable.melibretexts.org

Achieving regioselectivity—directing the bromine to a specific position on a substituted phenyl ring—is a critical challenge. For electron-donating groups already present on the ring, substitution is generally directed to the ortho and para positions. A variety of reagents and conditions have been developed to enhance para-selectivity. For example, N-bromosuccinimide (NBS) in the presence of silica (B1680970) gel or in ionic liquids can be a highly regioselective brominating agent. nih.gov Other systems, such as using ammonium (B1175870) bromide with an oxidant like Oxone, also provide high yields of monobrominated products with excellent regioselectivity. organic-chemistry.org The choice of solvent can also influence the outcome; hexafluoroisopropanol, for instance, enables mild and regioselective halogenation of a broad range of arenes with N-halosuccinimides. organic-chemistry.org

Table 2: Reagents for Regioselective Aromatic Bromination

| Aromatic Substrate | Brominating System | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Activated aromatics | N-bromosuccinimide (NBS) / silica gel | High para-selectivity | Monobromination | nih.gov |

| Various aromatics | Ammonium bromide / Oxone | Mild conditions, rapid reaction | Good yields of monobrominated products | organic-chemistry.org |

| Electron-rich aromatics | Iodobenzene (catalyst) / m-CPBA | Recyclable catalyst | Regioselective monobromination | organic-chemistry.org |

| Phenols | Tetraalkylammonium tribromides | High para-selectivity | para-Bromination | nih.gov |

The position alpha (α) to a carbonyl group is readily halogenated due to the acidity of the α-hydrogens. fiveable.mewikipedia.org This reaction can be performed under either acidic or basic conditions, proceeding through different intermediates. pressbooks.pub Although the target molecule is not halogenated at the alpha position, this reaction is fundamental to the functionalization of its analogues and precursors.

Acid-Catalyzed α-Halogenation: Under acidic conditions, the reaction proceeds through an enol intermediate. wordpress.com The mechanism involves:

Protonation of the carbonyl oxygen.

Deprotonation at the α-carbon to form a neutral enol. missouri.edu

The electron-rich double bond of the enol acts as a nucleophile, attacking the halogen (e.g., Br₂).

Deprotonation of the resulting intermediate yields the α-halo carbonyl compound. pressbooks.pub

A key feature of acid-catalyzed halogenation is that it typically results in monohalogenation. pressbooks.pub The introduction of an electron-withdrawing halogen atom destabilizes the protonated carbonyl intermediate required for further enol formation, thus slowing down subsequent halogenations. pressbooks.pub

Base-Promoted α-Halogenation: In the presence of a base, the reaction occurs via an enolate intermediate. chemistrysteps.com The mechanism is as follows:

A base removes an α-proton to form a nucleophilic enolate ion. fiveable.mewordpress.com

The enolate attacks the halogen molecule to give the α-halogenated product. chemistrysteps.com

Unlike the acid-catalyzed process, base-promoted halogenation is often difficult to stop at the monosubstitution stage. chemistrysteps.com The electron-withdrawing effect of the first halogen increases the acidity of the remaining α-protons, making subsequent deprotonation and halogenation faster. pressbooks.pubchemistrysteps.com For methyl ketones, this can lead to the formation of a trihalo ketone, which can then undergo the haloform reaction. wikipedia.orgpressbooks.pub

Table 3: Comparison of α-Halogenation Conditions

| Condition | Intermediate | Rate of Subsequent Halogenation | Typical Product | Key Characteristic | Reference |

|---|---|---|---|---|---|

| Acidic | Enol | Slower than the first | Monohalogenated | Reaction stops after one substitution | pressbooks.pub |

| Basic | Enolate | Faster than the first | Polyhalogenated | Difficult to control, can lead to haloform reaction | pressbooks.pubchemistrysteps.com |

Organocatalytic Approaches for Stereoselective Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis by providing a powerful alternative to metal-based and enzymatic catalysts. rsc.org These methods are particularly effective for creating chiral centers with high enantioselectivity, a crucial aspect in medicinal chemistry and materials science.

The development of enantioselective methods for α-halogenation of carbonyl compounds allows for the synthesis of optically active halogenated molecules, which are valuable chiral building blocks. rsc.orgresearchgate.net Organocatalysis has been successfully applied to this challenge, particularly for β-keto esters and aldehydes. rsc.org

One prominent strategy employs chiral amine catalysts, such as derivatives of proline or cinchona alkaloids, which react with the carbonyl compound to form a chiral enamine intermediate. nih.gov This enamine then reacts with an electrophilic halogen source (e.g., N-chlorosuccinimide, NCS), with the chiral catalyst directing the attack to one face of the enamine, thereby establishing the stereocenter. acs.org For example, imidazolidinone catalysts have been shown to mediate the α-chlorination of a wide variety of aldehydes with high enantioselectivity. nih.govacs.org

Phase-transfer catalysis using chiral catalysts, often derived from cinchona alkaloids, is another effective approach for the asymmetric α-halogenation of β-keto esters. researchgate.netacs.org In these systems, a catalyst forms an ion pair with the enolate of the β-keto ester, creating a chiral environment that controls the trajectory of the incoming electrophilic halogen. nih.gov This methodology has been used to achieve high yields (up to 99%) and excellent enantiomeric excess (ee up to 97%) for the α-chlorination of various β-keto esters using only a small amount of catalyst. acs.orgnih.gov

Table 4: Organocatalytic Enantioselective α-Chlorination of β-Keto Esters

| Substrate | Catalyst | Chlorine Source | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Indanone Carboxylate Ester | Hybrid Amide-Based Cinchona Alkaloid (0.5 mol%) | N-chlorosuccinimide (NCS) | <99 | up to 97 | acs.orgnih.gov |

| Tetralone Carboxylate Ester | Hybrid Amide-Based Cinchona Alkaloid (0.5 mol%) | N-chlorosuccinimide (NCS) | <99 | up to 97 | nih.gov |

| Various Aldehydes | Imidazolidinone (5 mol%) | Perchlorinated quinone | - | High | nih.govacs.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, are highly valued for their efficiency and atom economy. When combined with organocatalysis, MCRs can provide rapid access to structurally complex and stereochemically rich molecules from simple starting materials.

While a direct MCR for this compound is not prominently described, the principles of stereochemical control in related organocatalytic MCRs are well-established. For instance, organocatalyzed Knoevenagel-aza-Michael-cyclocondensation reactions have been developed to produce highly substituted isoxazolidinones with excellent diastereoselectivity. nih.govnih.gov In these reactions, a chiral Brønsted base or acid catalyst orchestrates a cascade of bond-forming events, controlling the stereochemical outcome at each step.

The application of these principles to the synthesis of complex oxoester analogues could involve, for example, a catalyzed reaction between an aldehyde, a β-keto ester, and a third component. A chiral catalyst, such as a primary or secondary amine, could activate one of the substrates (e.g., forming a reactive enamine with the β-keto ester or an iminium ion with the aldehyde) and guide the subsequent bond formations through sterically defined transition states. This approach allows for the simultaneous and controlled construction of multiple stereocenters in a single, efficient process, representing a frontier in the synthesis of complex organic molecules.

Synthetic Routes from Precursors and Intermediates

Substituted benzoylacetonitriles serve as valuable precursors for β-keto esters. The general strategy involves the conversion of the nitrile functional group into the corresponding ester. This transformation can be achieved through hydrolysis, often under acidic or basic conditions, followed by esterification.

One related approach involves the one-pot synthesis of complex acetonitriles which can be seen as advanced synthons. For instance, the preparation of 4-oxo-2,4-diphenylbutanenitrile (B1295096) has been demonstrated through a reaction of acetophenone, benzaldehyde, and potassium cyanide in refluxing methanol. mdpi.com This showcases the assembly of a β-ketonitrile scaffold. The subsequent conversion of the nitrile group in a molecule like (4-bromobenzoyl)acetonitrile to an ethyl ester would yield the target compound, typically via acid-catalyzed alcoholysis (Pinner reaction) or hydrolysis to a carboxylic acid followed by esterification.

Table 1: Example of β-Ketonitrile Synthesis

| Reactants | Reagents | Product | Reference |

|---|

α-Halocarbonyl compounds are highly reactive and versatile building blocks in organic synthesis due to the presence of two adjacent electrophilic centers. mdpi.com Their transformation is a key strategy for forming carbon-carbon bonds and synthesizing various derivatives.

A primary method for preparing α-haloketones is the direct halogenation of the corresponding ketone. mdpi.com For example, ethyl benzoylacetate can be brominated to yield Ethyl 2-bromo-3-oxo-3-phenylpropanoate, a close analogue of the required intermediate for synthesizing the title compound. chemicalbook.com This α-bromo-β-keto ester can then undergo various nucleophilic substitution reactions.

Another common application of α-halocarbonyls is in alkylation reactions. The synthesis of structural analogues can be achieved by alkylating a β-keto ester enolate with an appropriate alkyl halide. A standard procedure involves the deprotonation of ethyl acetoacetate with a base like sodium ethoxide, followed by the addition of an alkyl bromide. orgsyn.org This method can be adapted to synthesize Ethyl 2-(4-bromobenzyl)-3-oxopropanoate, an isomer of the title compound, by using 4-bromobenzyl bromide as the alkylating agent. The versatility of α-halocarbonyls is further demonstrated by their use in synthesizing heterocyclic systems, such as thiazoles, through reactions with thioamides. nih.gov

Table 2: Representative Transformations of α-Halocarbonyl Compounds

| Starting Material | Reagent(s) | Product Type | Application | Reference |

|---|---|---|---|---|

| Ethyl benzoylacetate | Bromine | α-Bromo-β-keto ester | Intermediate Synthesis | chemicalbook.com |

| Ethyl acetoacetate | Sodium ethoxide, n-Butyl bromide | Alkylated β-keto ester | C-C Bond Formation | orgsyn.org |

The Claisen condensation is a fundamental and widely used method for the synthesis of β-keto esters. uomustansiriyah.edu.iqlibretexts.org This reaction involves the base-promoted condensation of two ester molecules. libretexts.org When two different esters are used, the reaction is termed a "mixed" or "crossed" Claisen condensation. organic-chemistry.org

The synthesis of Ethyl 3-(4-bromophenyl)-3-oxopropanoate can be efficiently achieved via a mixed Claisen condensation. This approach is particularly effective when one of the ester partners, in this case, ethyl 4-bromobenzoate, lacks enolizable α-hydrogens, thus preventing self-condensation. organic-chemistry.org The reaction proceeds by forming an enolate from an ester with α-hydrogens, such as ethyl acetate, using a strong, non-nucleophilic base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester (ethyl 4-bromobenzoate). uomustansiriyah.edu.iq

The mechanism involves three key steps:

Enolate formation: A strong base, typically sodium ethoxide, removes an α-proton from ethyl acetate to form a resonance-stabilized enolate.

Nucleophilic acyl substitution: The ester enolate attacks the carbonyl group of ethyl 4-bromobenzoate, forming a tetrahedral intermediate which then eliminates an ethoxide ion.

Deprotonation: The resulting β-keto ester is deprotonated by the ethoxide base. This final, irreversible deprotonation drives the reaction to completion, requiring the use of at least a full equivalent of base. libretexts.org An acidic workup is then necessary to protonate the enolate and yield the final product. uomustansiriyah.edu.iq

Table 3: Mixed Claisen Condensation for Ethyl 3-(4-bromophenyl)-3-oxopropanoate

| Nucleophilic Ester | Electrophilic Ester | Base | Product |

|---|

One-Pot and Multicomponent Synthesis Strategies

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, avoiding the need to isolate intermediates. nih.gov These methods are advantageous due to their operational simplicity, reduced waste, and high atom economy. β-Keto esters and their precursors are frequently employed as key building blocks in well-known MCRs.

A prominent example is the Hantzsch dihydropyridine (B1217469) synthesis , a four-component reaction that typically involves an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen source such as ammonia (B1221849) or ammonium acetate. nih.govbeilstein-journals.org This reaction has been widely used to prepare a variety of 1,4-dihydropyridine (B1200194) derivatives, which are a significant class of nitrogen-containing heterocycles. nih.govderpharmachemica.com By using 4-bromobenzaldehyde (B125591) as the aldehyde component, this reaction provides a direct route to dihydropyridines bearing the 4-bromophenyl substituent.

Another important MCR is the Biginelli reaction , which is a one-pot cyclocondensation of an aldehyde, a β-keto ester (e.g., ethyl acetoacetate), and urea (B33335) or thiourea. mdpi.com This reaction yields 3,4-dihydropyrimidin-2(1H)-ones or thiones, which are valuable scaffolds in medicinal chemistry. The use of 4-bromobenzaldehyde and ethyl acetoacetate in this reaction demonstrates the utility of these synthons in creating complex heterocyclic structures in a single step. mdpi.com

Table 4: Multicomponent Reactions Utilizing Analogous Building Blocks

| Reaction Name | Key Components | Product Class | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, Ethyl acetoacetate, Ammonium acetate | 1,4-Dihydropyridines | nih.govderpharmachemica.comnih.gov |

Synthetic Utility and Applications in Complex Molecular Architectures

Versatile Building Block for Heterocyclic Compound Synthesis

The reactivity of the dicarbonyl functionality in ethyl 2-(4-bromophenyl)-3-oxopropanoate allows for a variety of cyclization and condensation reactions, making it an ideal starting material for the synthesis of numerous heterocyclic systems. The presence of the 4-bromophenyl substituent further enhances its utility, providing a handle for subsequent cross-coupling reactions to introduce additional molecular diversity.

Construction of Imidazole (B134444) and Benzimidazole (B57391) Derivatives

While direct synthesis of the imidazole ring from this compound is not extensively documented, the analogous β-keto esters are known to be valuable precursors for benzimidazole synthesis. rdd.edu.iq The general strategy involves the condensation of a β-keto ester with o-phenylenediamines. rdd.edu.iq In a typical reaction, the keto group of the ester reacts with one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring. The use of a catalyst, such as silica-supported ferric chloride, can facilitate this transformation. rdd.edu.iq

A plausible reaction for the synthesis of a benzimidazole derivative using this compound is depicted below:

| Reactant 1 | Reactant 2 | Product |

| This compound | o-Phenylenediamine | Ethyl 2-(2-(4-bromophenyl)-1H-benzo[d]imidazol-1-yl)acetate |

Synthesis of Thiazole (B1198619) Scaffolds and Their Analogues

The Hantzsch thiazole synthesis is a classical and widely employed method for the construction of the thiazole ring. scispace.com This reaction typically involves the condensation of an α-haloketone with a thioamide. This compound can be readily converted into the required α-halo-β-keto ester intermediate. The first step is the α-halogenation of the β-keto ester, for instance using N-bromosuccinimide (NBS). wikipedia.org The resulting α-bromo-β-keto ester is then reacted with a thioamide, such as thiourea, to yield the corresponding aminothiazole derivative. rdd.edu.iqwikipedia.org This one-pot procedure is efficient and allows for the synthesis of a variety of substituted thiazoles. researchgate.net

A representative synthesis of a thiazole derivative is outlined in the following table:

| Reactant 1 | Reagents | Product |

| This compound | 1. N-Bromosuccinimide 2. Thiourea | Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate |

Formation of Pyrroles and Furan Derivatives

The Paal-Knorr synthesis is a fundamental method for the preparation of pyrroles and furans from 1,4-dicarbonyl compounds. rdd.edu.iqresearchgate.net this compound, being a β-keto ester, is not a direct substrate for the Paal-Knorr reaction. However, it can be chemically modified to generate a 1,4-dicarbonyl intermediate. For instance, alkylation or acylation at the α-position of the β-keto ester can introduce the second carbonyl group, which can then undergo cyclization with an amine (for pyrroles) or under acidic conditions (for furans) to furnish the desired heterocyclic ring.

The following table illustrates a potential two-step approach to a pyrrole (B145914) derivative:

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | This compound, 2-bromoacetophenone | Base (e.g., NaH) | Ethyl 2-acetyl-2-(4-bromobenzoyl)acetate |

| 2 | Ethyl 2-acetyl-2-(4-bromobenzoyl)acetate | Ammonium (B1175870) acetate (B1210297), Acetic acid | Ethyl 5-(4-bromophenyl)-2-methyl-1H-pyrrole-3-carboxylate |

Applications in Indole (B1671886) and Oxindole (B195798) Systems

The Japp-Klingemann reaction provides a strategic pathway for the synthesis of indoles from β-keto esters. rdd.edu.iq This reaction involves the coupling of an aryl diazonium salt with a β-keto ester to form a hydrazone, which is a key intermediate in the Fischer indole synthesis. rdd.edu.iqwikipedia.org In this sequence, this compound is first reacted with a phenyl diazonium salt. The resulting azo compound undergoes rearrangement and hydrolysis to yield a phenylhydrazone. This hydrazone can then be cyclized under acidic conditions, such as in the presence of polyphosphoric acid or sulfuric acid, to afford the corresponding indole derivative. wikipedia.org

A summary of the Japp-Klingemann/Fischer indole synthesis is provided below:

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | This compound, Phenyl diazonium chloride | Base (e.g., Sodium acetate) | Ethyl 2-(2-(4-bromophenyl)-2-oxo-1-phenylethylidene)hydrazine-1-carboxylate |

| 2 | Resulting Hydrazone | Acid catalyst (e.g., H₂SO₄) | Ethyl 3-(4-bromobenzoyl)-1H-indole-2-carboxylate |

The synthesis of oxindoles from this compound is less direct. A potential route could involve the conversion of the β-keto ester into an appropriate α-haloacetanilide precursor, which can then undergo intramolecular cyclization, often catalyzed by a transition metal like palladium, to form the oxindole ring. nih.gov

Multicomponent Access to Tetrahydropyridines

The Hantzsch pyridine (B92270) synthesis is a well-established multicomponent reaction for the preparation of dihydropyridines, which can be subsequently reduced to tetrahydropyridines. researchgate.netias.ac.in This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or an ammonium salt. researchgate.net this compound can serve as the β-keto ester component in this reaction. The condensation of an aldehyde, this compound, and another β-keto ester with ammonia would lead to a dihydropyridine (B1217469), which upon reduction would yield a tetrahydropyridine (B1245486) derivative. This multicomponent approach allows for the rapid assembly of complex molecular structures in a single step. nih.gov

A plausible scheme for a Hantzsch-type reaction is as follows:

| Reactant 1 | Reactant 2 | Reactant 3 | Nitrogen Source | Product (after reduction) |

| Benzaldehyde | This compound | Ethyl acetoacetate (B1235776) | Ammonium acetate | Diethyl 2,6-dimethyl-4-phenyl-1,4,5,6-tetrahydropyridine-3,5-dicarboxylate (with a 4-bromophenyl substituent at the 4-position) |

Precursor for Coumarin (B35378) Derivatives

The Pechmann condensation is a classic method for the synthesis of coumarins, which involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.org this compound can be utilized as the β-keto ester in this reaction. The condensation with a phenol, typically an activated one such as resorcinol, in the presence of a strong acid catalyst like sulfuric acid or a Lewis acid, leads to the formation of a 4-substituted coumarin derivative. wikipedia.org The reaction proceeds through an initial transesterification followed by an intramolecular electrophilic attack of the keto group onto the activated aromatic ring of the phenol, and subsequent dehydration.

An example of the Pechmann condensation is detailed below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Resorcinol | This compound | Sulfuric acid | 4-(4-Bromophenyl)-7-hydroxy-2H-chromen-2-one |

Intermediate in Isoflavonoid (B1168493) Synthesis

Isoflavonoids are a class of phenolic compounds, primarily found in leguminous plants, known for their diverse biological activities. rsc.org The synthesis of the characteristic 3-phenylchroman skeleton of isoflavonoids often involves the construction of key intermediates like 2-hydroxydeoxybenzoins, which can be prepared from α-aryl carbonyl precursors. rsc.org While direct utilization of this compound is not extensively documented, related α-aryl malonates and α-aryl cyanoacetates are recognized as key intermediates for synthesizing isoflavonoids. researchgate.net

The structure of this compound, an α-aryl-β-oxoester, is analogous to the α-formyldeoxybenzoin precursors used in modern isoflavonoid synthesis. For instance, the synthesis of the anti-cancer compound glaziovianin A has been accomplished using 3-(2-bromophenyl)-3-oxopropanal (B13072684) intermediates. rsc.org This suggests a plausible synthetic pathway where this compound could be employed. The α-(4-bromophenyl) group can serve as the B-ring of the isoflavonoid, while the reactive aldehyde and ester functionalities can participate in cyclization reactions with a phenolic A-ring precursor to form the core isoflavone (B191592) structure.

Table 1: Key Precursor Classes in Isoflavonoid Synthesis

| Precursor Class | Role in Synthesis | Reference |

| 2-Hydroxydeoxybenzoins | Traditional precursors requiring formylation for C3-C6 skeleton formation. | rsc.org |

| Chalcones | Undergo biomimetic oxidative rearrangement to form the isoflavone core. | rsc.org |

| α-Aryl Malonates | Versatile intermediates for building the α-aryl carbonyl fragment. | researchgate.net |

| α-Aryl Cyanoacetates | Key intermediates for the synthesis of various bioactive compounds, including isoflavonoids. | researchgate.net |

| α-Formyldeoxybenzoins | Modern precursors used in efficient isoflavonoid syntheses. | rsc.org |

Strategic Role in Carbon-Carbon Bond Formation

The unique arrangement of functional groups in this compound makes it a strategic component in reactions designed to form new carbon-carbon bonds.

The term "α-arylation" typically refers to the formation of a bond between an aromatic ring and the carbon atom alpha to a carbonyl group. In the case of this compound, the α-position is already substituted with the 4-bromophenyl group. However, the molecule itself can be seen as a product of an α-arylation reaction. The synthesis of such compounds can be achieved through palladium-catalyzed coupling reactions between an enolate (derived from a β-oxoester) and an aryl halide. organic-chemistry.orgnih.gov

Further functionalization via alkylation can occur at the α-position. Deprotonation with a suitable base generates an enolate, which can then react with various electrophiles, such as alkyl halides. This allows for the introduction of additional substituents, creating a more complex and sterically hindered carbon center. The palladium-catalyzed α-arylation of esters and ketones is a well-established method that offers a route to compounds like this compound, tolerating a wide range of functional groups. organic-chemistry.org

The enolate derived from this compound can act as a potent nucleophile in conjugate addition reactions, most notably the Michael reaction. libretexts.org In this process, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, forming a new carbon-carbon bond and leading to the creation of a 1,5-dicarbonyl compound. libretexts.org This strategy is fundamental in organic synthesis for building molecular complexity.

Furthermore, the bifunctional nature of this compound facilitates its use in cyclization reactions. For example, it can participate in reactions analogous to the Hantzsch thiazole synthesis. This classic reaction involves the condensation of a thioamide with an α-halocarbonyl compound to form a thiazole ring. nih.gov A related precursor, ethyl 3-bromo-2-oxopropanoate, is known to react with thioamides to furnish thiazoles. nih.gov By analogy, this compound could react with thioamides or similar dinucleophiles, where the aldehyde and ester groups participate in condensation and cyclization to form various heterocyclic systems.

Table 2: C-C Bond Forming Reactions

| Reaction Type | Role of this compound | Potential Product |

| α-Alkylation | Enolate Precursor | α-Alkylated-α-aryl-β-oxoester |

| Michael Addition | Nucleophilic Donor | 1,5-Dicarbonyl Compound |

| Hantzsch-type Cyclization | Carbonyl Electrophile | Substituted Heterocycles (e.g., Thiazoles) |

Intermediate in Fine Chemical and Specialty Material Synthesis

Beyond natural product synthesis, this compound serves as an intermediate in the production of fine chemicals and specialty materials. The 4-bromophenyl moiety is particularly useful as it allows for further synthetic modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where the bromine atom can be replaced with other functional groups.

This versatility makes it a valuable precursor for creating a library of substituted aromatic compounds with tailored electronic and steric properties. These derivatives could find applications in materials science, for example, in the synthesis of liquid crystals, organic light-emitting diode (OLED) components, or as functional monomers for polymerization. The title compound C23H23BrO4, which is an ethyl 2-oxocyclohex-3-enecarboxylate derivative, is noted as an intermediate in the synthesis of fused heterocycles, highlighting the role of similar structural motifs in building complex chemical entities. researchgate.net

Enantioselective Synthesis of Chiral Intermediates

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern pharmaceutical and agrochemical synthesis. This compound can be a prochiral starting material for the synthesis of valuable chiral intermediates.

Enantioselective reduction of the aldehyde group can produce a chiral β-hydroxy ester. This transformation can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation, yielding one enantiomer in excess. Similarly, enantioselective alkylation or arylation at the α-position, though challenging due to the existing substituent, could be envisioned using phase-transfer catalysis with chiral catalysts or organocatalysis. rsc.org Such methods are valuable for creating quaternary carbon stereocenters, which are prevalent in biologically active molecules. nih.gov The development of asymmetric transformations that provide chiral building blocks is crucial for expanding the accessible chemical space for drug discovery and design. rsc.org

Advanced Characterization Methodologies in Research on Ethyl 2 4 Bromophenyl 3 Oxopropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the precise structure of Ethyl 2-(4-bromophenyl)-3-oxopropanoate in solution. It provides detailed information about the chemical environment, connectivity, and dynamic behavior of the atoms within the molecule. A key feature of this compound is its potential to exist in a dynamic equilibrium between its keto and enol tautomeric forms, a phenomenon readily studied by NMR.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Proof

One-dimensional ¹H and ¹³C NMR spectra offer fundamental proof of the compound's structure by identifying all unique proton and carbon environments.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl ester, the 4-bromophenyl ring, and the protons on the three-carbon backbone. Due to the presence of keto-enol tautomerism, signals for both forms may be observed, with their relative intensities depending on the solvent and temperature.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts of these signals are diagnostic of the carbon type (carbonyl, aromatic, or aliphatic), confirming the presence of the ester, the aldehyde (in the keto form), and the brominated aromatic ring.

Predicted ¹H NMR Data for this compound

This table presents predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for the keto and enol tautomers. Actual values may vary based on solvent and experimental conditions.

| Keto Tautomer | Enol Tautomer | |||

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Aldehyde H (C3) | 9.5 - 9.8 | d | Enolic OH | 12.0 - 14.0 |

| Aromatic H (ortho to Br) | 7.5 - 7.7 | d | Vinyl H (C3) | 7.8 - 8.2 |

| Aromatic H (meta to Br) | 7.2 - 7.4 | d | Aromatic H (ortho to Br) | 7.5 - 7.7 |

| Alpha H (C2) | 4.5 - 4.8 | d | Aromatic H (meta to Br) | 7.2 - 7.4 |

| Ethyl -CH₂- | 4.1 - 4.3 | q | Ethyl -CH₂- | 4.1 - 4.3 |

| Ethyl -CH₃ | 1.2 - 1.4 | t | Ethyl -CH₃ | 1.2 - 1.4 |

Predicted ¹³C NMR Data for this compound

This table presents predicted chemical shift (δ) ranges in ppm for the carbon environments in the molecule.

| Assignment | Predicted δ (ppm) | Hybridization |

| Aldehyde Carbonyl (C3, keto form) | 195 - 205 | sp² |

| Ester Carbonyl (C1) | 165 - 175 | sp² |

| Aromatic C-Br | 120 - 125 | sp² |

| Aromatic C-H | 128 - 135 | sp² |

| Aromatic Quaternary C | 135 - 145 | sp² |

| Alpha Carbon (C2) | 55 - 65 | sp³ |

| Ethyl -CH₂- | 60 - 65 | sp³ |

| Ethyl -CH₃ | 13 - 16 | sp³ |

Two-Dimensional NMR Techniques for Connectivity Assignments

While 1D NMR identifies the chemical environments, 2D NMR experiments are essential for establishing the connectivity between atoms, confirming how the individual fragments are pieced together.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. It would be used to confirm the connection between the alpha-proton and the aldehyde proton in the keto form, as well as the coupling between the CH₂ and CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It allows for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial technique that reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. For this compound, HMBC would be used to connect the aromatic protons to the alpha-carbon (C2), and the alpha-proton to the ester and aldehyde carbonyl carbons, thereby verifying the entire molecular skeleton.

NMR for Reaction Monitoring and Tautomeric Studies

NMR spectroscopy is a powerful tool for observing chemical processes in real-time. nih.gov During the synthesis of this compound, ¹H NMR can be used to monitor the reaction's progress by tracking the consumption of starting material signals and the concurrent emergence of product peaks.

Furthermore, NMR is the primary method for investigating the keto-enol tautomerism. nih.gov By acquiring spectra at different temperatures (Variable Temperature NMR), the equilibrium constant between the two forms can be determined. The relative integration of the distinct signals for the keto and enol forms allows for quantification of their populations, providing insight into the thermodynamic stability of each tautomer under different conditions. researchgate.netfu-berlin.de

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision, which in turn confirms its elemental composition.

For this compound, the molecular formula is C₁₁H₁₁BrO₃. HRMS analysis would provide a measured mass that corresponds to the calculated theoretical mass. A key feature in the mass spectrum would be the isotopic pattern characteristic of a monobrominated compound. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak would appear as a pair of peaks (M and M+2) with an intensity ratio of approximately 1:1, providing definitive evidence for the presence of a single bromine atom.

HRMS Data for C₁₁H₁₁BrO₃

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁BrO₃ |

| Calculated Exact Mass [M(⁷⁹Br)] | 269.98916 Da |

| Calculated Exact Mass [M(⁸¹Br)] | 271.98711 Da |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the carbonyl groups of the ester and the aldehyde. The presence of the aromatic ring and aliphatic chains would also be confirmed by their respective C-H stretching vibrations. If a significant portion of the enol tautomer is present, the spectrum may also feature a broad O-H stretch and a C=C double bond stretch.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | 1750 - 1735 |

| Aldehyde Carbonyl | C=O Stretch | 1740 - 1720 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Ester C-O | C-O Stretch | 1250 - 1150 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| Bromoalkane | C-Br Stretch | 650 - 500 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Should a single crystal of sufficient quality be obtained, X-ray crystallography provides the most definitive structural information by mapping the electron density of the molecule in the solid state. wikipedia.org This technique would unambiguously determine the three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and torsional angles.

Crucially, X-ray analysis would reveal which tautomer, the keto or enol form, is the stable species within the crystal lattice. It would also elucidate the molecule's conformation and how individual molecules pack together, revealing any significant intermolecular interactions such as hydrogen bonds or π–π stacking that stabilize the crystal structure.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties with a favorable balance between accuracy and computational cost.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This process involves minimizing the total electronic energy of the molecule with respect to the positions of its nuclei. For Ethyl 2-(4-bromophenyl)-3-oxopropanoate, a geometry optimization would reveal key structural parameters.

The electronic structure analysis provides information on the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Geometric Parameters for this compound (Keto Tautomer) Note: These are representative values based on standard bond lengths and angles. Actual values would be determined via DFT calculation.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C=O (Ketone) | ~1.21 Å |

| C=O (Ester) | ~1.22 Å | |

| C-O (Ester) | ~1.35 Å | |

| C-Br | ~1.91 Å | |

| Bond Angle | O=C-C (Ketone) | ~120° |

| C-C-C (Backbone) | ~109.5° | |

| C-C-Br (Aromatic) | ~120° |

This compound, as a β-keto ester, can exist in equilibrium between two tautomeric forms: the keto form and the enol form. DFT calculations are instrumental in determining the relative thermodynamic stabilities of these tautomers by calculating their ground-state energies. The tautomer with the lower calculated energy is predicted to be more stable and thus more abundant at equilibrium. For analogous compounds like ethyl acetoacetate (B1235776), the keto form is typically more stable in the pure liquid, but the enol form becomes significantly populated in the gas phase or in nonpolar solvents due to the formation of a stable intramolecular hydrogen bond. umsl.edu

The energetic analysis can be extended to other structural isomers, such as Ethyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate, to compare their relative stabilities. nih.gov

Table 2: Comparative Analysis of Keto-Enol Tautomers

| Property | Keto Tautomer | Enol Tautomer |

| Structure | Contains a ketone (C=O) and a methylene (B1212753) (-CH2-) group. | Contains a hydroxyl (-OH) and an alkene (C=C) group. |

| Key Feature | Flexible chain. | Planar, six-membered ring formed by intramolecular hydrogen bonding. |

| Predicted Stability | Generally more stable in polar solvents. | Stability increases in non-polar solvents and the gas phase. umsl.edu |

| Relative Energy (ΔE) | ΔE = 0 (Reference) | Calculated via DFT to determine equilibrium population. |

Following geometry optimization, DFT calculations can be used to compute the harmonic vibrational frequencies of the molecule. This theoretical analysis predicts the positions of absorption bands in the infrared (IR) and Raman spectra. By comparing the calculated spectrum with experimental data, researchers can confirm the molecular structure and the presence of specific functional groups. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound Note: These are characteristic frequency ranges. DFT calculations provide precise values for a given basis set.

| Vibrational Mode | Functional Group | Tautomer | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (Asymmetric) | Ester | Keto | ~1740-1750 |

| C=O Stretch | Ketone | Keto | ~1715-1725 |

| C=C Stretch | Alkene | Enol | ~1640-1660 |

| C=O Stretch (H-bonded) | Ester | Enol | ~1650-1670 |

| O-H Stretch (Broad) | Hydroxyl | Enol | ~2500-3200 |

| C-Br Stretch | Aryl Bromide | Both | ~500-600 |

Conformational Analysis and Stereochemical Prediction

Conformational analysis involves studying the different spatial arrangements of a molecule that result from rotation around its single bonds. For this compound, key rotatable bonds exist between the phenyl ring and the propane (B168953) chain, and along the ethyl ester group. Computational methods can generate a potential energy surface by systematically rotating these bonds, allowing for the identification of low-energy, stable conformers. scirp.org The electronic nature of the 4-bromo substituent on the phenyl ring can influence these conformational preferences. rsc.org This analysis is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

Molecular Dynamics Simulations for Reactive Intermediates

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior. While DFT is excellent for static properties, MD is used to study dynamic processes. For this compound, MD simulations could be used to study the formation and stability of reactive intermediates, such as the enolate anion formed upon deprotonation. Ab initio MD (AIMD), which uses quantum mechanical calculations to determine forces at each timestep, can be particularly useful for modeling bond-breaking and bond-forming events, offering insights into potential reaction mechanisms. uregina.camdpi.com Such simulations are computationally intensive but can reveal complex dynamics, including proton transfer events and the role of solvent molecules. uregina.canih.gov

Molecular Docking and Binding Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target.

In a hypothetical docking study, this compound would be treated as the ligand. The simulation would place the ligand into the binding site of a target protein and calculate a "docking score," which estimates the binding affinity. nih.gov The analysis of the best-scoring pose reveals specific intermolecular interactions that stabilize the ligand-receptor complex. For this compound, key interactions would likely include:

Hydrogen Bonding: With the oxygen atoms of the ester and keto groups.

Hydrophobic Interactions: Involving the phenyl ring.

Halogen Bonding: A specific non-covalent interaction where the electrophilic region on the bromine atom can interact favorably with a nucleophilic site (like a carbonyl oxygen or aromatic ring) on the protein.

The stability of these interactions can be further assessed using longer-timescale molecular dynamics simulations of the protein-ligand complex. nih.govpnrjournal.com

Table 4: Illustrative Molecular Docking Results for a Hypothetical Kinase Target

| Parameter | Value/Description |

| Docking Score | -7.5 kcal/mol |

| Interacting Residues | VAL 25, LEU 88, LYS 45, PHE 90 |

| Hydrogen Bonds | Keto oxygen with LYS 45 backbone NH |

| Ester oxygen with VAL 25 backbone NH | |

| Hydrophobic Interactions | Phenyl ring with LEU 88 and PHE 90 |

| Halogen Bond | Bromine atom with backbone carbonyl of VAL 25 |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways and the characterization of transition states provide invaluable insights into the reactivity and mechanisms of chemical transformations. For this compound, a β-keto ester, theoretical studies can elucidate the energetic profiles of various reactions, identify key intermediates, and rationalize stereochemical outcomes. While specific computational studies exclusively focused on this exact molecule are not prevalent in the literature, the principles of modeling reactions of β-keto esters and aryl halides are well-established and can be applied to understand its chemical behavior.

β-Keto esters are versatile synthetic intermediates that can undergo a variety of reactions, including alkylation, condensation, and reduction. researchgate.netacs.org Density Functional Theory (DFT) is a powerful tool for modeling the transition states of such reactions. For instance, in the context of transfer hydrogenation of β-keto esters, DFT calculations have been successfully employed to rationalize the origins of enantioselectivity by comparing the energies of competing transition states. acs.org Such analyses often reveal subtle, noncovalent interactions between the substrate and catalyst that dictate the stereochemical outcome. acs.org

Potential reaction pathways for this compound that could be modeled include:

Claisen Condensation: As a β-keto ester, it can be synthesized via a Claisen condensation. youtube.com Computational modeling could detail the stepwise mechanism, including the formation of the enolate and the subsequent nucleophilic attack, identifying the rate-determining transition state.

Alkylation: The α-carbon of the β-keto ester is acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in alkylation reactions. researchgate.net Transition state modeling can predict the feasibility of alkylation with different electrophiles and shed light on factors influencing C- vs. O-alkylation.

Decarboxylation: Upon hydrolysis of the ester, the resulting β-keto acid can undergo decarboxylation. Reaction pathway modeling can map the potential energy surface for this process, including the transition state for the cleavage of the C-C bond.

Palladium-Catalyzed Reactions: The bromophenyl group can participate in various palladium-catalyzed cross-coupling reactions. nih.gov Theoretical studies can model the oxidative addition, transmetalation, and reductive elimination steps of these catalytic cycles, providing a detailed understanding of the reaction mechanism.

The characterization of transition states typically involves locating a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy, a key determinant of the reaction rate.

| Reaction Type | Key Computational Insights | Potential Modeled Parameters |

|---|---|---|

| Alkylation at α-carbon | Determination of C- vs. O-alkylation preference, rationalization of stereoselectivity with chiral electrophiles. | Transition state energies, bond lengths and angles in the transition state, activation energies. |

| Suzuki Coupling of Bromophenyl Group | Elucidation of the catalytic cycle, role of ligands on the palladium catalyst, and energetics of each elementary step. | Energies of intermediates and transition states, reaction profile, coordination geometries of palladium complexes. |

| Reduction of the Ketone | Modeling of hydride attack, rationalization of stereochemical outcome (e.g., with chiral reducing agents). | Transition state geometries for facial attack, interaction energies between substrate and reducing agent. |

Quantum Chemical Analysis of Noncovalent Interactions

The presence of a bromophenyl group and multiple functional groups in this compound gives rise to a variety of noncovalent interactions that are crucial in determining its crystal packing, molecular recognition, and interaction with biological targets. Quantum chemical methods are instrumental in the characterization and quantification of these weak interactions.

Halogen Bonding: A key noncovalent interaction involving the bromine atom is the halogen bond. acs.org This is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. acs.org Computational studies have demonstrated that the strength of halogen bonds can be comparable to that of hydrogen bonds. acs.org The directionality of halogen bonds makes them particularly important in crystal engineering. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize halogen bonds by identifying bond critical points and analyzing the electron density at these points. mdpi.comnih.gov

π-Interactions: The phenyl ring in the molecule can participate in several types of π-interactions:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules can lead to either parallel or T-shaped stacking arrangements. Computational methods can quantify the stabilization energies of these different stacking motifs. rsc.org

Hydrogen Bonding: The oxygen atoms of the keto and ester groups can act as hydrogen bond acceptors. In the solid state or in solution, these groups can form intermolecular hydrogen bonds with suitable donor molecules.

Quantum chemical calculations, such as Symmetry-Adapted Perturbation Theory (SAPT), can decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. acs.org This allows for a detailed understanding of the nature of the noncovalent interactions. Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular contacts in crystal structures. nih.govrsc.org

| Interaction Type | Participating Groups | Typical Interaction Energy (kcal/mol) | Computational Methods for Analysis |

|---|---|---|---|

| Halogen Bonding (C-Br···O/N/π) | Bromine atom and a Lewis base | 2 - 5 | QTAIM, Electrostatic Potential Maps, SAPT. acs.orgmdpi.com |

| π-π Stacking | Two phenyl rings | 1 - 3 | DFT with dispersion correction, SAPT. rsc.org |

| C-H···π Interactions | C-H bond and the phenyl ring | 0.5 - 1.5 | High-level ab initio methods (e.g., CCSD(T)), DFT-D. |

| Hydrogen Bonding (C=O···H-X) | Keto/ester oxygen and a hydrogen bond donor | 3 - 8 | QTAIM, Natural Bond Orbital (NBO) analysis. |

The interplay of these various noncovalent forces dictates the supramolecular architecture of this compound in the solid state and influences its physical properties such as melting point and solubility.

Future Research Directions and Emerging Trends

Development of Novel and Greener Catalytic Systems

A primary focus of future research is the development of catalytic systems that are both novel in their reactivity and "green" in their application, aligning with the principles of sustainable chemistry. mdpi.com Efforts are being directed towards creating eco-friendly and economical synthetic protocols, for instance, by utilizing solvent-free conditions to reduce environmental impact. researchgate.net One promising avenue is the exploration of metal-free, one-pot reactions that operate under mild conditions, offering an environmentally benign alternative to traditional methods that may rely on metal catalysts or harsh oxidants. semanticscholar.org

Research into palladium-catalyzed reactions represents a significant area of development, expanding the utility of β-keto esters by generating palladium enolates that can participate in a variety of transformations not achievable through conventional methods. nih.gov Furthermore, the development of bespoke nano-catalysts is an emerging trend aimed at creating highly efficient and durable catalytic systems for green chemical processes. mendeley.com These advanced catalytic approaches are expected to provide higher yields, reduce waste, and offer greater control over reaction pathways.

Exploration of Bio-Inspired Synthetic Routes

Bio-inspired synthesis, particularly the use of enzymes, is an emerging frontier for the production of β-keto esters. Lipase-catalyzed transesterification is a notable example, providing a highly chemo- and stereoselective method for synthesizing chiral β-keto esters. google.com This biocatalytic approach offers significant advantages, including the use of mild, solvent-free conditions, which aligns with the goals of green chemistry. google.com

The ability of enzymes like Candida antarctica lipase (B570770) B (CALB) to resolve racemic alcohols with high enantioselectivity during the synthesis of β-keto esters provides a simple and effective protocol for producing optically active building blocks. google.com These chiral synthons are of great importance in the synthesis of complex natural products. google.com Future work in this area will likely focus on expanding the range of enzymes used, optimizing reaction conditions for industrial-scale production, and engineering enzymes for novel reactivity.

Integration into Continuous Flow Synthesis and Automation

The integration of synthetic processes into continuous flow systems is a transformative trend in modern chemistry, offering substantial benefits over traditional batch production. jst.org.in For the synthesis of compounds like Ethyl 2-(4-bromophenyl)-3-oxopropanoate, continuous flow reactors and automated systems can significantly enhance the efficiency, safety, and scalability of production. This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent and repeatable outcomes. jst.org.in

Continuous flow methodologies are particularly advantageous for managing highly reactive intermediates and exothermic reactions, which can be challenging to control on a large scale in batch reactors. d-nb.infonih.gov By minimizing the reaction volume at any given moment, flow chemistry enhances process safety. d-nb.info The rapid screening of reaction conditions is another key benefit, accelerating process optimization before scaling up. jst.org.in Future research will likely focus on developing fully automated, end-to-end continuous processes that integrate synthesis, purification, and analysis for the on-demand production of β-keto esters and their derivatives. jst.org.in

Expansion of Synthetic Applications to Unconventional Reaction Spaces

Future research is set to expand the synthesis of β-keto esters into unconventional reaction spaces, moving beyond standard laboratory conditions to enhance reaction efficiency and explore new chemical reactivity. One such area is the use of microwave irradiation, which can accelerate reaction times compared to conventional heating methods. researchgate.net

The exploration of novel solvent systems is another key trend. While solvent-free reactions represent an ideal green approach, the use of alternative media like ionic liquids or bio-based solvents is also being investigated to improve reaction outcomes and sustainability. researchgate.netmdpi.com These unconventional conditions can influence reaction pathways and selectivity, potentially leading to the discovery of new transformations and the synthesis of novel molecular architectures based on the β-keto ester scaffold.

Computational Design of New Reactivity and Selectivity Profiles

Computational chemistry is becoming an indispensable tool for the rational design of new synthetic routes and molecules with tailored properties. nih.govresearchgate.net For β-keto esters, computational analysis is being used to predict their reactivity and ADME (absorption, distribution, metabolism, and excretion) properties, guiding the design of new compounds with specific biological activities, such as antibacterial agents. nih.govresearchgate.net

Techniques like molecular docking and molecular dynamics simulations allow researchers to model the interaction of β-keto ester analogues with biological targets, such as proteins and enzymes, providing insights into their mechanism of action. nih.govresearchgate.net This in silico approach can predict the binding affinity and potential efficacy of new compounds before they are synthesized, significantly reducing the time and resources spent on experimental work. nih.govresearchgate.net Furthermore, computational tools can be used to design catalysts and reaction conditions that favor specific reactivity and selectivity profiles, enabling the synthesis of complex molecules with high precision. acs.org

| Emerging Trend | Key Advantages | Primary Research Focus |

| Novel and Greener Catalysis | Reduced environmental impact, higher efficiency, lower cost. researchgate.net | Development of metal-free systems, nano-catalysts, and solvent-free conditions. semanticscholar.orgmendeley.com |

| Bio-Inspired Synthesis | High selectivity (chemo- and stereo-), mild reaction conditions. google.com | Use of enzymes (e.g., lipases) for asymmetric synthesis. google.com |

| Continuous Flow & Automation | Enhanced safety, scalability, and process control. jst.org.in | Integration of synthesis and purification in automated systems. jst.org.in |

| Unconventional Reaction Spaces | Accelerated reaction rates, novel reactivity. researchgate.net | Application of microwave irradiation and alternative solvent systems. researchgate.netresearchgate.net |

| Computational Design | Rational design of molecules, prediction of properties. nih.govresearchgate.net | Molecular docking, dynamics simulations, and reactivity prediction. nih.govresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.